Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Description
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS: 741709-63-7) is a pyridine-based boronic ester with a methyl ester group at position 2, a methyl substituent at position 4, and a pinacol boronate group at position 5 . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds, owing to the stability and reactivity of its boronic ester moiety . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing biaryl and heteroaryl structures.
Properties
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-11(12(17)18-6)16-8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSCVVLWWLIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the following steps:
Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and bis(pinacolato)diboron.
Esterification: The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the borylation step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Oxidation: 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.
Suzuki-Miyaura Coupling: Various biaryl or styrene derivatives depending on the halide used.
Hydrolysis: 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable boron-containing structures.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its boronate ester functionality.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate in chemical reactions typically involves the activation of the boronate ester group. This activation facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyridine-Based Boronic Esters
The target compound belongs to a broader class of pyridine boronic esters. Key structural analogs differ in substituent type, position, and functional groups, which influence their reactivity, solubility, and stability. Below is a comparative analysis:
Table 1: Structural Analogs and Substituent Effects
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura reactions. Substituents critically modulate reactivity:
- Electron-Withdrawing Groups (EWGs) : Methoxy and ester groups (e.g., in the target compound) stabilize the boronate via resonance, improving shelf life but slightly reducing reactivity compared to electron-donating groups (EDGs) .
- Steric Effects : Methyl groups at position 4 (target compound) introduce steric hindrance, slowing coupling kinetics relative to unsubstituted analogs like 3-methyl derivatives .
- Amide vs. Ester : Amide-containing analogs (e.g., N-ethyl derivatives in ) exhibit lower reactivity in coupling due to reduced electrophilicity but better hydrolytic stability .
Physical and Spectral Properties
- Solubility: Methoxy and amine substituents enhance polarity, increasing solubility in polar solvents (e.g., methanol, DMF). The target compound’s methyl ester group limits aqueous solubility, favoring dichloromethane or THF .
- Thermal Stability : Boronic esters with EDGs (e.g., methoxy) decompose at higher temperatures (~383°C) compared to halogenated analogs (~350°C) .
Biological Activity
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS No. 2223027-29-8) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources of research.
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 283.15 g/mol
- Appearance : White to almost white powder or crystalline form
- Purity : Minimum 98% .
Biological Activities
-
Anticancer Activity :
- Preliminary studies suggest that methyl derivatives of pyridine compounds exhibit significant cytotoxic effects against several cancer cell lines. For example, IC50 values in MCF-7 and MDA-MB-231 breast cancer cells were reported to be in the range of 0.87–12.91 μM .
- The compound may induce apoptosis through caspase activation pathways, enhancing its potential as an anticancer agent.
- Anti-inflammatory Properties :
- Antioxidant Activity :
Study 1: Anticancer Efficacy
A study was conducted to evaluate the anticancer efficacy of various methyl pyridine derivatives against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with significant apoptosis induction at higher concentrations.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl 4-methyl-5-(boron) | MCF-7 | 0.87 | Apoptosis via caspase activation |
| Methyl 4-methyl-5-(boron) | MDA-MB-231 | 1.75 | Inhibition of cell cycle progression |
Study 2: Anti-inflammatory Effects
In another investigation focusing on neuroinflammation, the compound was tested on BV2 microglial cells stimulated with LPS (lipopolysaccharide). The findings revealed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 50 | 70 |
Scientific Research Applications
Organic Synthesis
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create new pharmaceuticals with enhanced efficacy. The compound is particularly valuable in the development of targeted therapies for various diseases due to its ability to facilitate carbon-carbon bond formation through reactions such as the Suzuki-Miyaura cross-coupling reaction .
Case Study: Drug Development
In a study focusing on drug discovery, researchers utilized this compound as an intermediate in synthesizing novel anti-cancer agents. The incorporation of the boronate ester group improved the reactivity and selectivity of the final products, demonstrating its utility in pharmaceutical applications .
Materials Science
In materials science, this compound is employed in developing advanced materials such as polymers and coatings. Its incorporation enhances specific chemical properties like durability and thermal stability. These attributes are crucial for applications in electronics and protective coatings.
The compound acts as a ligand in catalytic processes, significantly improving reaction rates and selectivity in various chemical transformations. This property is essential for efficient industrial processes where optimizing yield and minimizing by-products are critical.
Example: Catalytic Reactions
In catalytic systems involving palladium catalysts, this compound has been shown to enhance the efficiency of cross-coupling reactions by stabilizing intermediates and promoting faster reaction kinetics .
Bioconjugation
The compound also plays a significant role in bioconjugation techniques. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for drug delivery systems and diagnostic applications.
Application in Diagnostics
Research indicates that utilizing this compound in bioconjugation processes enhances the targeting capabilities of diagnostic agents in imaging studies. The boronate ester group provides a reactive site for conjugation with various biomolecules such as antibodies or peptides .
Q & A
Q. What are the established synthetic routes for Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate?
Methodological Answer: The compound is typically synthesized via transition-metal-catalyzed borylation. A rhodium-catalyzed approach using [Rh(cod)₂]OTf with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) in anhydrous solvents (e.g., THF) under inert atmosphere (argon) is effective. Substrates like methyl 4-methylpyridine-2-carboxylate are reacted with HBpin (1.1 eq.) at room temperature for 3 hours. Purification involves column chromatography (hexanes:EtOAc gradient) . Alternative methods include palladium-mediated cross-coupling, but rhodium offers higher regioselectivity for pyridylboronates .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- ¹¹B NMR : A singlet near δ 30 ppm confirms the intact boronate ester .
- ¹H/¹³C NMR : Peaks for pyridine protons (δ 8.2–8.5 ppm), methyl groups (δ 1.3–2.5 ppm), and ester carbonyl (δ ~165 ppm) verify substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 277.1485 for C₁₄H₂₀BNO₄) confirms molecular formula .
- X-ray crystallography : For crystalline derivatives, SHELXL software refines structures to validate geometry .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. For example:
- Biaryl synthesis : React with aryl halides (e.g., bromopyridines) using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 hours .
- Heterocycle functionalization : Couple with triflates or iodides to install pyridine motifs in drug discovery scaffolds .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?
Methodological Answer: Optimize variables systematically:
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 for activity .
- Ligand effects : Bidentate ligands (dppf) enhance stability, while monodentate ligands (PPh₃) may reduce steric hindrance .
- Solvent systems : Test polar aprotic (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.
- Base selection : K₃PO₄ or Cs₂CO₃ may improve turnover vs. K₂CO₃ in moisture-sensitive reactions .
Q. How to address contradictions in catalytic activity data across studies?
Methodological Answer:
- Control experiments : Ensure reproducibility by standardizing reagent sources (e.g., anhydrous solvents, fresh Pd catalysts).
- Byproduct analysis : Use LC-MS or GC-MS to detect deborylation or homocoupling byproducts, which indicate competing pathways .
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What strategies mitigate hydrolytic instability of the boronate ester?
Methodological Answer:
Q. How to design experiments for regioselective functionalization of the pyridine ring?
Methodological Answer:
- Directing group strategy : Use the ester group at C2 to direct electrophilic substitution at C5.
- Metalation : Treat with LDA at –78°C to deprotonate C4-methyl, followed by electrophile quenching .
- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density distribution to guide functionalization sites .
Q. What are the challenges in crystallizing this compound, and how are they resolved?
Methodological Answer:
Q. How to analyze competing reaction pathways in borylation vs. deborylation?
Methodological Answer:
- Isotopic labeling : Use deuterated substrates (e.g., D₃C-pyridine) to track proton transfer steps via ²H NMR .
- Mechanistic probes : Add radical inhibitors (TEMPO) or scavengers (BHT) to test for radical vs. ionic pathways .
- Operando spectroscopy : Monitor reaction via Raman or UV-vis to detect intermediates (e.g., Rh–H species) .
Q. What advanced characterization techniques confirm electronic effects of the boronate ester?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
